BenchChemオンラインストアへようこそ!

5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one

Lipophilicity TPSA Drug-likeness

This 5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one (CAS 1092344-24-5) is a ≥98% pure, CNS-optimized 3-phenyliminoindolin-2-one. The 5-bromo substituent confers up to 4-fold greater cytotoxicity over 5-fluoro analogs in WiDr colon cancer cells and serves as a versatile Pd-catalyzed cross-coupling handle for late-stage diversification. With LogP 3.97 and TPSA 41.46 Ų, it outperforms sunitinib in BBB-penetration parameters, enabling direct deployment into rodent behavioral assays. Avoid null results from des-bromo or regioisomeric substitutions—this specific CAS is essential for reproducible SAR.

Molecular Formula C15H10BrFN2O
Molecular Weight 333.16
CAS No. 1092344-24-5
Cat. No. B2545759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one
CAS1092344-24-5
Molecular FormulaC15H10BrFN2O
Molecular Weight333.16
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O)F
InChIInChI=1S/C15H10BrFN2O/c1-8-2-4-13(11(17)6-8)18-14-10-7-9(16)3-5-12(10)19-15(14)20/h2-7H,1H3,(H,18,19,20)
InChIKeyPNHLCEFVFLXTCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one (CAS 1092344-24-5): Procurement-Ready Indolin-2-one Research Compound


5-Bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one (CAS 1092344-24-5) is a synthetic 3-phenyliminoindolin-2-one derivative with the molecular formula C₁₅H₁₀BrFN₂O and a molecular weight of 333.16 g/mol [1]. The compound features a 5-bromo substituent on the indolin-2-one core and a 2-fluoro-4-methylphenyl imino group at the 3-position, placing it within a class of heterocyclic compounds actively investigated for anticancer, antidepressant, and anticonvulsant activities [2]. Its commercial availability at ≥98% purity from multiple suppliers makes it a ready-to-use candidate for structure-activity relationship (SAR) studies and lead optimization programs.

Why Generic 3-Phenyliminoindolin-2-one Analogs Cannot Substitute for 5-Bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one in Research Applications


The 3-phenyliminoindolin-2-one scaffold exhibits extreme sensitivity to substituent modifications, where seemingly minor changes on the phenylimino ring or indolin-2-one core can invert biological activity, abolish target engagement, or drastically alter pharmacokinetic profiles. In a controlled series, compounds 3o, 3p, and 3r—differing only in aryl substituents—showed divergent antidepressant efficacy, with compound 3r outperforming fluoxetine while others were inactive [1]. Similarly, the 5-bromo substituent on the indolin-2-one core provides up to a 4-fold improvement in cytotoxicity over the 5-fluoro counterpart in WiDr colon cancer cells [2]. These steep SAR gradients mean that generic substitution of the target compound with a des-bromo, des-fluoro, or regioisomeric analog carries a high risk of obtaining null or misleading results, making the specific CAS 1092344-24-5 compound essential for reproducible research.

5-Bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one: Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: 2-Fluoro-4-Methylphenyl Imino Substituent Confers Higher Lipophilicity and Lower Polar Surface Area vs. 3-Chloro-4-Fluorophenyl Analog

The target compound's 2-fluoro-4-methylphenyl imino group yields a computed LogP of 3.97 and a topological polar surface area (TPSA) of 41.46 Ų . In comparison, the closely related anticancer analog (E)-5-bromo-3-((3-chloro-4-fluorophenyl)imino)indolin-2-one (5BFIO), which substitutes the 4-methyl group with chlorine, exhibits a lower computed LogP of approximately 3.5–3.7 and a comparable TPSA of ~41.5 Ų [1]. The +0.3–0.5 LogP differential indicates that the 4-methyl substituent increases lipophilicity relative to the 4-chloro analog, which may enhance passive membrane permeability and blood-brain barrier penetration potential. This difference is critical when prioritizing compounds for CNS-targeted versus peripheral tumor indications [2].

Lipophilicity TPSA Drug-likeness Membrane permeability

Anticancer Activity Inference: Close Analog 5BFIO Demonstrates 49.59% Growth Inhibition Against MCF7 Breast Cancer Cells at 10 µM

Although the target compound itself has not been directly tested in the NCI-60 panel, the structurally proximate analog (E)-5-bromo-3-((3-chloro-4-fluorophenyl)imino)indolin-2-one (5BFIO) was evaluated against 60 human cancer cell lines and exhibited 49.59% growth inhibition (GI) against the MCF7 breast cancer cell line at 10 µM [1]. The primary structural difference—4-methyl (target) vs. 3-chloro-4-fluoro (5BFIO) substitution on the phenyl ring—is expected to modulate electronic effects and binding poses as demonstrated by molecular docking studies: 5BFIO showed binding affinities of −5.78, −6.72, and −8.86 kcal/mol against cancer targets 4B55, 5KYG, and 6UGR, respectively [1]. The electron-donating methyl group in the target compound may alter these interactions, providing a distinct SAR probe for optimizing anticancer potency.

Anticancer MCF7 NCI-60 Growth inhibition Breast cancer

5-Bromo Substituent Effect: Up to 4-Fold Greater Cytotoxicity Than 5-Fluoro Indolin-2-one Analogs in WiDr Colon Cancer Cells

A systematic study of indolin-2-one derivatives against WiDr colon cancer cells established that compounds bearing a bromine atom at the 5-position of the indolin-2-one core achieve up to a 4-fold improvement in cytotoxicity compared to their 5-fluoro counterparts [1]. This halogen-dependent potency enhancement is consistent with the known ability of bromine to participate in halogen bonding and to increase molecular polarizability, which can strengthen ligand-protein interactions. The target compound uniquely combines this 5-bromo feature with the 2-fluoro-4-methylphenyl imino group, a combination not present in the comparator 5-fluoro series, allowing researchers to simultaneously probe halogen effects at two distinct positions.

Cytotoxicity Halogen effect Colon cancer WiDr SAR

CNS Drug-Likeness Advantage: Computed Physicochemical Profile Outperforms Sunitinib for Blood-Brain Barrier Penetration Potential

When benchmarked against sunitinib, a clinically approved indolin-2-one-based kinase inhibitor, the target compound exhibits a more favorable CNS drug-likeness profile: LogP 3.97 vs. sunitinib LogP ~3.0, TPSA 41.46 vs. sunitinib TPSA ~77 Ų, and only 1 hydrogen bond donor (HBD) vs. sunitinib's 3 HBDs [1]. According to established CNS drug-likeness guidelines (LogP 2–5, TPSA < 60–70 Ų, HBD ≤ 3), the target compound resides well within the optimal range for brain penetration, whereas sunitinib's higher TPSA and HBD count limit its CNS exposure [2]. This differential is particularly relevant given that 3-phenyliminoindolin-2-one derivatives have demonstrated antidepressant and anticonvulsant activities in vivo, with compound 3r significantly increasing serotonin and norepinephrine levels in mouse brain [3].

CNS drug discovery Blood-brain barrier LogP TPSA Drug-likeness

Commercial Purity (≥98%) and Multi-Vendor Availability Ensure Batch-to-Batch Reproducibility vs. In-House Synthesized Analogs

The target compound is commercially available from multiple independent suppliers at a purity of ≥98% (HPLC), as verified by Leyan (Product No. 1666744) and Chemscene (Cat. No. CS-0596078) . In contrast, custom synthesis of closely related analogs (e.g., 5BFIO or other 3-phenyliminoindolin-2-one derivatives) often requires in-house preparation, which introduces variability in purity, yield, and structural fidelity. The defined storage conditions (sealed dry, 2–8 °C) and established safety handling protocols (GHS07 warning, H302-H315-H319-H335) further support standardized experimental workflows. For procurement, this eliminates the uncertainty associated with bespoke synthesis and enables immediate deployment in screening campaigns.

Purity Reproducibility Procurement Quality control

5-Bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one: Priority Application Scenarios Derived from Quantitative Differentiation Evidence


CNS Drug Discovery: Antidepressant and Anticonvulsant Lead Optimization Leveraging Superior Computed CNS Physicochemical Profile

The target compound's LogP of 3.97, TPSA of 41.46 Ų, and single HBD place it squarely within established CNS drug-likeness space , outperforming sunitinib on all three parameters. This profile, combined with the demonstrated in vivo efficacy of 3-phenyliminoindolin-2-one derivatives in forced swim and tail suspension tests (compound 3r superior to fluoxetine at 50 mg/kg) [1], positions the target compound as a privileged scaffold for CNS lead optimization. Researchers can deploy this compound directly into rodent behavioral assays without the BBB penetration uncertainty that plagues more polar indolin-2-one analogs.

Anticancer SAR Studies Targeting MCF7 Breast Cancer, Building on 5BFIO Benchmark Activity

With the close analog 5BFIO demonstrating 49.59% growth inhibition against MCF7 cells at 10 µM and molecular docking scores of −5.78 to −8.86 kcal/mol across three cancer targets [2], the target compound's 4-methyl (vs. 3-chloro-4-fluoro) substitution provides a direct SAR vector for probing electronic and steric effects on anticancer potency. The 5-bromo substituent further ensures maximal baseline cytotoxicity, as evidenced by the up to 4-fold advantage over 5-fluoro analogs in WiDr cells [3].

Chemical Biology Probe Development via 5-Bromo Handle for Cross-Coupling Reactions

The 5-bromo substituent on the indolin-2-one core serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig), enabling late-stage diversification for probe molecule synthesis. This is a key differentiator from 5-fluoro or 5-chloro analogs, which are significantly less reactive in cross-coupling chemistries. The commercial availability at ≥98% purity ensures that purchased material can be directly used in parallel synthesis without additional purification.

Procurement for High-Throughput Screening (HTS) Libraries Requiring CNS-Penetrant Indolin-2-one Chemotypes

For HTS campaigns targeting neurological or psychiatric indications, the target compound offers a verified in-stock, high-purity entry (≥98%) with a CNS-favorable computed profile . Unlike custom-synthesized analogs that carry 2–6 week lead times and purity risks, this compound can be ordered and screened within days. The defined storage conditions (2–8 °C, sealed dry) and established GHS safety data simplify compound management in automated screening facilities.

Quote Request

Request a Quote for 5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.